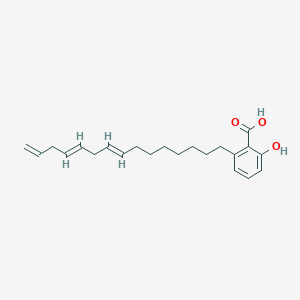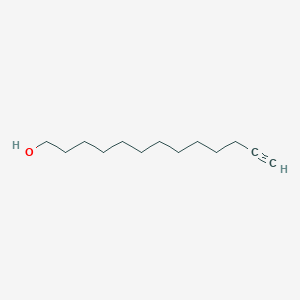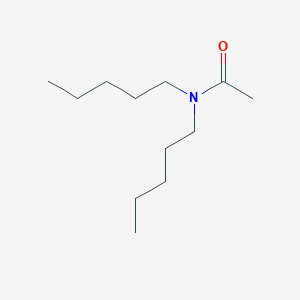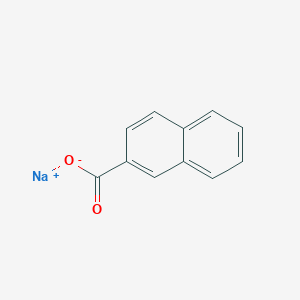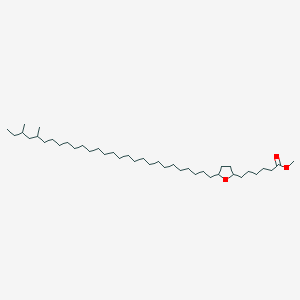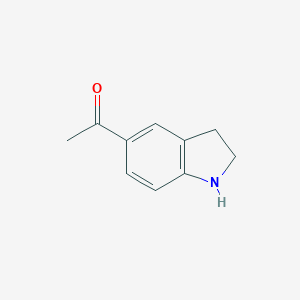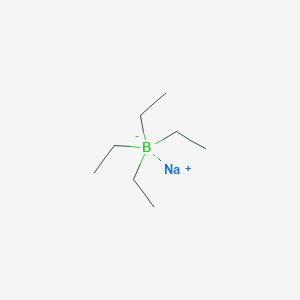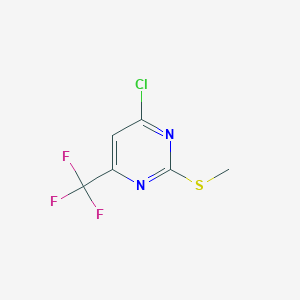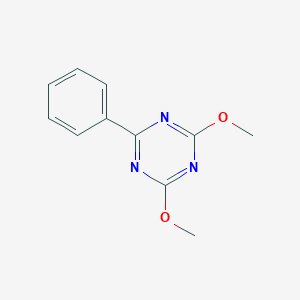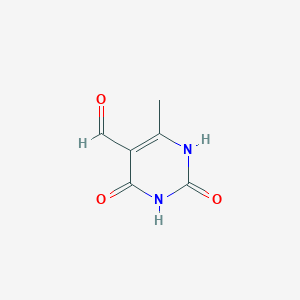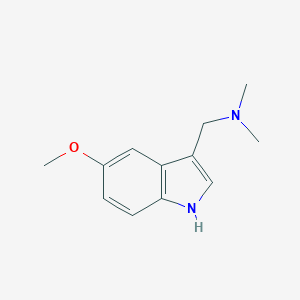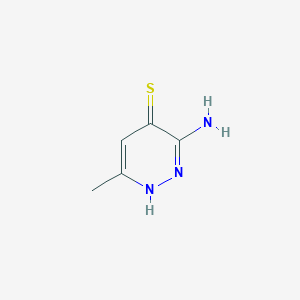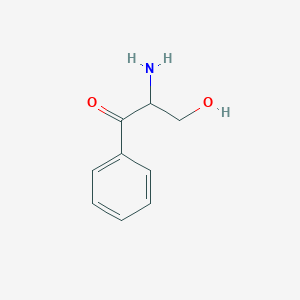
2-Amino-3-hydroxy-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxy-1-phenylpropan-1-one, also known as phenylalanine hydroxylase inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-hydroxy-1-phenylpropan-1-one is based on its ability to inhibit the activity of 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase. This enzyme is responsible for converting 2-Amino-3-hydroxy-1-phenylpropan-1-onee to tyrosine, which is an essential amino acid. Inhibition of this enzyme leads to a buildup of 2-Amino-3-hydroxy-1-phenylpropan-1-onee and a decrease in tyrosine levels, which can be beneficial in treating phenylketonuria.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Amino-3-hydroxy-1-phenylpropan-1-one are mainly related to its ability to inhibit 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase. This inhibition leads to a decrease in tyrosine levels and an increase in 2-Amino-3-hydroxy-1-phenylpropan-1-onee levels, which can have various effects on the body. In phenylketonuria patients, this can lead to a decrease in 2-Amino-3-hydroxy-1-phenylpropan-1-onee levels and an increase in tyrosine levels, which can improve cognitive function and prevent neurological damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-3-hydroxy-1-phenylpropan-1-one has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase, which can be useful in studying the effects of 2-Amino-3-hydroxy-1-phenylpropan-1-onee and tyrosine on various biological processes. One limitation is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Amino-3-hydroxy-1-phenylpropan-1-one. One direction is to study its potential applications in treating other genetic disorders that involve abnormal amino acid metabolism. Another direction is to explore its potential as an alternative to traditional pesticides in agriculture. Additionally, further research is needed to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
2-Amino-3-hydroxy-1-phenylpropan-1-one can be synthesized through a multi-step process. The first step involves the reaction of 2-Amino-3-hydroxy-1-phenylpropan-1-onee with hydroxylamine to form 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxamate. This intermediate is then treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then coupled with acetoacetate to form the target compound.
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxy-1-phenylpropan-1-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, it has been shown to inhibit the activity of 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase, an enzyme that converts 2-Amino-3-hydroxy-1-phenylpropan-1-onee to tyrosine. This inhibition can be useful in treating phenylketonuria, a genetic disorder characterized by the inability to metabolize 2-Amino-3-hydroxy-1-phenylpropan-1-onee. In agriculture, it has been shown to inhibit the growth of certain plant pathogens, making it a potential alternative to traditional pesticides. In the food industry, it has been shown to inhibit the formation of acrylamide, a potential carcinogen that forms during high-temperature cooking.
Propiedades
Número CAS |
16735-23-2 |
|---|---|
Nombre del producto |
2-Amino-3-hydroxy-1-phenylpropan-1-one |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H11NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8,11H,6,10H2 |
Clave InChI |
XQRAVJOTJAQCIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CO)N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(CO)N |
Sinónimos |
2-AMINO-3-HYDROXY-1-PHENYL-1-PROPANONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



